REACTION_CXSMILES
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[NH2:1][C@@H:2]([C:8](O)=O)[CH2:3][CH2:4][C:5]([OH:7])=O.N[C@@H:12]([C:17]([OH:19])=[O:18])CC(=O)N.N[C@@H:21](C(O)=O)CC(O)=O.N[C@@H](C(O)=O)CS.N[C@@H](C(O)=O)CCC(=O)N.N[C@H](C(O)=O)[C@@H](C)O>O>[OH:7][C:5]1[CH:4]=[CH:3][C:2]([NH:1][CH2:12][C:17]([OH:19])=[O:18])=[CH:8][CH:21]=1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N[C@H](CCC(=O)O)C(=O)O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N[C@H](CC(N)=O)C(=O)O
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N[C@H](CC(=O)O)C(=O)O
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N[C@H](CS)C(=O)O
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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N[C@H](CCC(N)=O)C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N[C@@H]([C@H](O)C)C(=O)O
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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brings about a preferred crystallization of the threonine in its L-form
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Type
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CUSTOM
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Details
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Similarly, inclusion of the L-forms of the above additives leads to preferred crystallization of D-threonine
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Type
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ADDITION
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Details
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Further, we have found that from a supersaturated aqueous solution of D,L-asparagine, on addition of D-aspartic acid, D-glutamic acid of D-glutamine, there
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Type
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CUSTOM
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Details
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results
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Type
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CUSTOM
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Details
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a preferred crystallization of L-asparagine monohydrate
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Type
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CUSTOM
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Details
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inclusion of the L-additives leads to preferred crystallization of D-asparagine monohydrate
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Type
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ADDITION
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Details
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Further, we have found that addition of L-tyrosine (TYR), L-tyrosine-p-toluene sulfonate (TpTS), L-dopa, L-dopa-p-toluene sulfonate (DpTS), L-α-methyl dopa, L-α-methyl dopa-p-toluene sulfonate (MDpTS), L-phenylalanine (PHE), L-phenylalanine-p-toluene sulfonate (PpTS), L-phenyl glycine (PG), L-phenyl glycine p-toluene sulfonate (PGpTS), L-p-methoxy phenyl glycine (pMPG) or L-p-methoxy phenyl glycine p-toluene sulfonate (pMPGpTS) to a supersaturated solution of pHPGpTS in an 0.5N aqueous solution of p-toluene sulfonic acid
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Type
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CUSTOM
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Details
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precipitation of the D-form of pHPGpTS
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Name
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Type
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product
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Smiles
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OC1=CC=C(C=C1)NCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |